molecular formula C6H6BrN3 B2715659 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile CAS No. 1250407-46-5

2-(4-bromo-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B2715659
CAS No.: 1250407-46-5
M. Wt: 200.039
InChI Key: MIDJXRJYALHPFZ-UHFFFAOYSA-N
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Description

2-(4-bromo-1H-pyrazol-1-yl)propanenitrile is a chemical compound with the molecular formula C6H6BrN3 and a molecular weight of 200.04 g/mol . It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms. The presence of a bromine atom at the fourth position of the pyrazole ring and a nitrile group attached to the propyl chain makes this compound unique and interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of 4-bromo-1H-pyrazole with a suitable nitrile precursor under controlled conditions. One common method is the cyclocondensation of acetylenic ketones with hydrazines in ethanol, which provides regioisomeric pyrazoles . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistent production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1H-pyrazol-1-yl)propanenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation Products: Carboxylic acids or their derivatives.

    Reduction Products: Amines or their derivatives.

Scientific Research Applications

2-(4-bromo-1H-pyrazol-1-yl)propanenitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromo-1H-pyrazol-1-yl)propanenitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3/c1-5(2-8)10-4-6(7)3-9-10/h3-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDJXRJYALHPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)N1C=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250407-46-5
Record name 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile
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